Cas no 83188-08-3 (6-Nitroheptan-3-one)

6-Nitroheptan-3-one is a nitroketone compound with the molecular formula C₇H₁₃NO₃. It features a nitro group at the 6-position and a ketone functionality at the 3-position of a heptane backbone, making it a versatile intermediate in organic synthesis. This compound is particularly useful in the preparation of more complex nitro-containing structures, which are often employed in pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity allows for selective transformations, including reduction or further functionalization, enabling tailored synthetic routes. The presence of both nitro and carbonyl groups offers distinct electronic and steric properties, facilitating applications in asymmetric synthesis and catalytic processes. Proper handling is advised due to potential sensitivity.
6-Nitroheptan-3-one structure
6-Nitroheptan-3-one structure
Product Name:6-Nitroheptan-3-one
CAS No:83188-08-3
MF:C7H13NO3
MW:159.183022260666
MDL:MFCD26967963
CID:677164
PubChem ID:13184729
Update Time:2025-10-29

6-Nitroheptan-3-one Chemical and Physical Properties

Names and Identifiers

    • 6-Nitroheptan-3-one
    • 3-Heptanone, 6-nitro-
    • 6-Nitro-3-heptanone (ACI)
    • C76657
    • DTXSID70525634
    • 83188-08-3
    • AKOS022176189
    • CS-0152645
    • DB-170015
    • DS-3058
    • MDL: MFCD26967963
    • Inchi: 1S/C7H13NO3/c1-3-7(9)5-4-6(2)8(10)11/h6H,3-5H2,1-2H3
    • InChI Key: ZYKAXLRSLQVORW-UHFFFAOYSA-N
    • SMILES: O=C(CCC(C)[N+](=O)[O-])CC

Computed Properties

  • Exact Mass: 159.08954328g/mol
  • Monoisotopic Mass: 159.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 62.9Ų

Experimental Properties

  • Boiling Point: 255.5±23.0°C at 760 mmHg

6-Nitroheptan-3-one Security Information

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6-Nitroheptan-3-one Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Phosphonium, methyltrioctyl-, carbonate (1:1) ;  2 h, 40 °C
Reference
Ionic Liquids Made with Dimethyl Carbonate: Solvents as well as Boosted Basic Catalysts for the Michael Reaction
Fabris, Massimo; et al, Chemistry - A European Journal, 2009, 15(45), 12273-12282

Production Method 2

Reaction Conditions
1.1 Catalysts: Diethylamine (silica-alumina-supported) Solvents: Toluene ;  rt → 80 °C; 24 h, 80 °C
Reference
Bifunctional heterogeneous catalysis of silica-alumina-supported tertiary amines with controlled acid-base interactions for efficient 1,4-addition reactions
Motokura, Ken; et al, Chemistry - A European Journal, 2009, 15(41), 10871-10879

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium chloride Solvents: Water
Reference
The Michael reaction of nitroalkanes with conjugated enones in aqueous media
Ballini, Roberto; et al, Tetrahedron Letters, 1996, 37(44), 8027-8030

6-Nitroheptan-3-one Raw materials

6-Nitroheptan-3-one Preparation Products

Additional information on 6-Nitroheptan-3-one

6-Nitroheptan-3-one: A Comprehensive Overview

6-Nitroheptan-3-one (CAS No. 83188-08-3) is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, also referred to as 7-nitroheptan-3-one or heptan-3-one with a nitro group at position 6, is a derivative of heptan-3-one with a nitro substituent. The presence of the nitro group introduces unique electronic and structural properties, making it a valuable compound for various applications.

The structure of 6-nitroheptan-3-one consists of a seven-carbon chain with a ketone group at position 3 and a nitro group at position 6. This arrangement creates a molecule with both electron-withdrawing and electron-donating groups, which can influence its reactivity and stability. Recent studies have highlighted the potential of 6-nitroheptan-3-one in drug design, where its structural features make it a promising candidate for targeting specific biological pathways.

One of the most notable applications of 6-nitroheptan-3-one is in the field of materials science. Researchers have explored its use as a precursor for advanced polymers and coatings. The nitro group's ability to undergo various chemical transformations, such as reduction and substitution reactions, has been leveraged to create materials with enhanced mechanical and thermal properties. For instance, recent breakthroughs have demonstrated that 6-nitroheptan-3-one can be used to synthesize high-performance polymers for aerospace applications.

In addition to its industrial applications, 6-nitroheptan-3-one has also found relevance in environmental chemistry. Studies have shown that this compound can act as an intermediate in the degradation of certain pollutants. Its ability to participate in oxidation-reduction reactions makes it a potential tool for remediation processes in contaminated sites. This dual role in both industrial and environmental contexts underscores the versatility of 6-nitroheptan-3-one.

Recent advancements in synthetic methodologies have further expanded the utility of 6-nitroheptan-3-one. Chemists have developed efficient routes for its synthesis, including one-pot reactions and catalytic processes. These methods not only enhance the scalability of production but also reduce the environmental footprint associated with traditional synthesis techniques. For example, researchers have reported the use of microwave-assisted synthesis to prepare 6-nitroheptan-3-one, which significantly reduces reaction time while maintaining high yields.

The pharmacological potential of 6-nitroheptan-3-one is another area that has been extensively investigated. Preclinical studies suggest that this compound exhibits anti-inflammatory and antioxidant properties, making it a candidate for drug development. Furthermore, its ability to modulate cellular signaling pathways has been explored in the context of neurodegenerative diseases and cancer therapy.

In conclusion, 6-nitroheptan-3-one (CAS No. 83188-08-3) is a multifaceted compound with applications spanning organic chemistry, materials science, environmental chemistry, and pharmacology. Its unique structure and reactivity continue to drive innovative research, positioning it as a key player in diverse scientific domains.

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